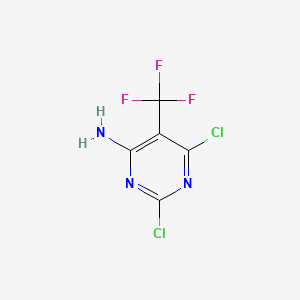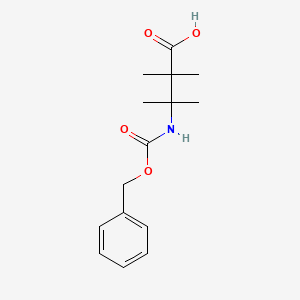
3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a trimethylbutanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the trimethylbutanoic acid moiety through a series of reactions including alkylation and esterification. The final step usually involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzyloxycarbonyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid: A similar compound with a slightly different structure, used in similar applications.
(5-Oxooxazolidin-4-yl)acetic acid derivatives: Compounds with similar protective groups and applications in peptide synthesis.
Uniqueness
3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical and biochemical applications.
Propriétés
Formule moléculaire |
C15H21NO4 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
2,2,3-trimethyl-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-14(2,12(17)18)15(3,4)16-13(19)20-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18) |
Clé InChI |
KHRRACHBDYFCAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)C(C)(C)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


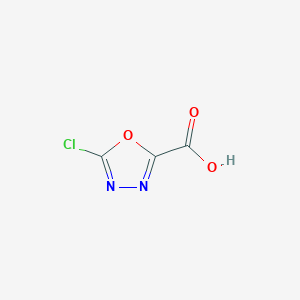

![1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13564948.png)


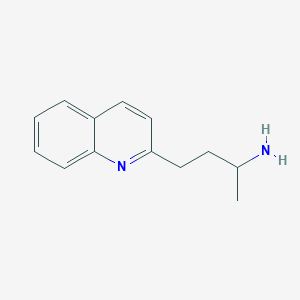
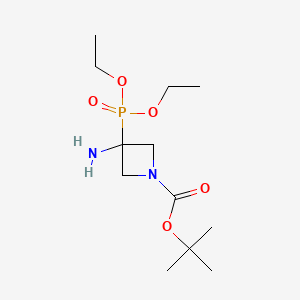
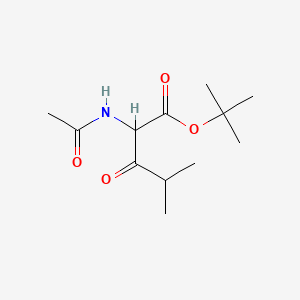
![methyl2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylatehydrochloride](/img/structure/B13564982.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate](/img/structure/B13564988.png)
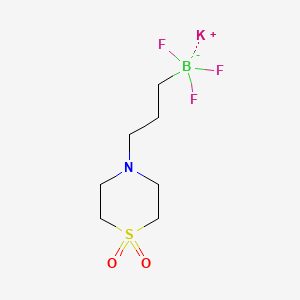

![2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoicacid](/img/structure/B13565000.png)
